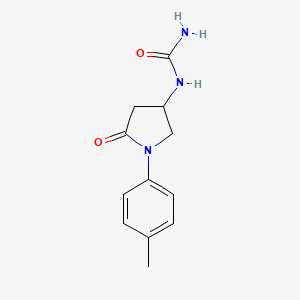
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)urea” is a chemical compound that is not widely documented in the literature. It is related to the compound “5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid” which has a CAS Number of 133747-57-6 . The latter compound has a molecular weight of 219.24 and is a solid in its physical form .
Scientific Research Applications
Chemical Synthesis and Characterization
- The compound has been used in the synthesis of various chemicals, demonstrating its utility in organic synthesis. For instance, Jayarajan et al. (2019) synthesized compounds through a three-component reaction involving malonamide, aldehyde, and malononitrile, showcasing the compound's role in facilitating complex chemical reactions (Jayarajan et al., 2019).
Molecular Docking and Anticancer Activity
- Molecular docking studies have highlighted the potential of compounds related to 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)urea in inhibiting tubulin polymerization, indicating possible applications in cancer research. These findings by Jayarajan et al. (2019) suggest its relevance in the development of anticancer drugs (Jayarajan et al., 2019).
Nonlinear Optical (NLO) Properties
- The synthesized compounds were also investigated for their nonlinear optical properties. This research indicates the compound's potential application in the field of optics and photonics, where materials with unique light-interacting properties are valuable (Jayarajan et al., 2019).
Antimicrobial Activity
- Compounds structurally similar to 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)urea have been evaluated for their antimicrobial properties. This suggests its potential application in developing new antimicrobial agents, as seen in the work of Reddy et al. (2003) (Reddy, Reddy, & Venugopal, 2003).
Electrochemical Applications
- In the field of electrochemistry, the compound has been implicated in studies involving corrosion inhibition, as indicated by Jeeva et al. (2015). This points towards its potential use in protecting metals from corrosion, particularly in acidic environments (Jeeva, Prabhu, Boobalan, & Rajesh, 2015).
Bioelectrochemical Conversion
- The compound has also been studied in the context of bioelectrochemical systems. Watanabe et al. (2009) explored its use in electrochemically converting urea to nitrogen gas, a process that could have environmental and industrial applications (Watanabe, Nishi, Hamana, Sekioka, Wang, & Uchiyama, 2009).
Quantum Chemical Studies
- Quantum chemical studies have been conducted to understand the molecular properties of related compounds. These studies, as demonstrated by Devi, Bishnoi, and Fatma (2020), are crucial for predicting the behavior of such compounds in various applications, including drug design and material science (Devi, Bishnoi, & Fatma, 2020).
properties
IUPAC Name |
[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-8-2-4-10(5-3-8)15-7-9(6-11(15)16)14-12(13)17/h2-5,9H,6-7H2,1H3,(H3,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMXLQCEXYFKPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

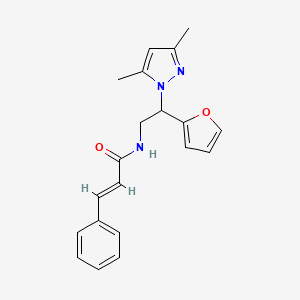
![2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2445767.png)
![N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2445769.png)

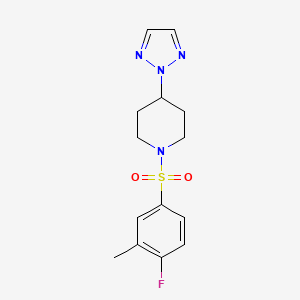
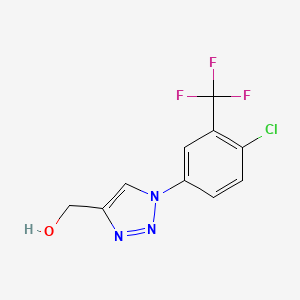
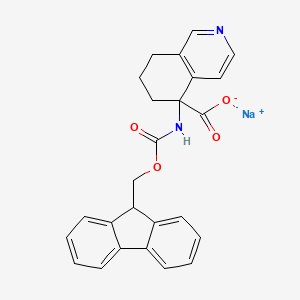




![3-chloro-4-fluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2445783.png)
![2-[(2-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2445785.png)
![(1S,2R)-2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B2445789.png)